Cas no 921562-02-9 (4-bromo-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbenzamide)

4-bromo-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-bromo-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbenzamide
- N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide
- 921562-02-9
- 4-bromo-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide
- 4-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide
- F2262-0279
- AKOS024633298
-
- インチ: 1S/C21H21BrN2O3/c1-4-11-24-17-12-16(23-19(25)14-5-7-15(22)8-6-14)9-10-18(17)27-13-21(2,3)20(24)26/h4-10,12H,1,11,13H2,2-3H3,(H,23,25)
- InChIKey: GJEZFCKZJPVWIM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C(NC1C=CC2=C(C=1)N(CC=C)C(C(C)(C)CO2)=O)=O
計算された属性
- せいみつぶんしりょう: 428.07356g/mol
- どういたいしつりょう: 428.07356g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 572
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
4-bromo-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2262-0279-15mg |
4-bromo-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide |
921562-02-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2262-0279-2μmol |
4-bromo-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide |
921562-02-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2262-0279-20μmol |
4-bromo-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide |
921562-02-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2262-0279-3mg |
4-bromo-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide |
921562-02-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2262-0279-2mg |
4-bromo-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide |
921562-02-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2262-0279-4mg |
4-bromo-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide |
921562-02-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2262-0279-5mg |
4-bromo-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide |
921562-02-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2262-0279-50mg |
4-bromo-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide |
921562-02-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2262-0279-5μmol |
4-bromo-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide |
921562-02-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2262-0279-25mg |
4-bromo-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide |
921562-02-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
4-bromo-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbenzamide 関連文献
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
4-bromo-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbenzamideに関する追加情報
Introduction to 4-bromo-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbenzamide (CAS No. 921562-02-9)
4-bromo-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbenzamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 921562-02-9, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this benzamide derivative incorporates several key functional groups that contribute to its unique chemical and pharmacological properties.
The molecular framework of 4-bromo-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbenzamide is characterized by a fused benzoxazepine ring system, which is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of a bromine atom at the 4-position and a propenyl group at the 5-position further enhances its potential as a pharmacophore. These structural features make it an attractive candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in benzoxazepine derivatives due to their reported efficacy in modulating various biological pathways. Specifically, compounds with similar structures have shown potential in the treatment of neurological disorders, inflammation, and cancer. The benzamide moiety in 4-bromo-N-3,3-dimethyl-4-oxo-5-(propenyl)-2,3,4,5-tetrahydrobenzoxazepinone is known to enhance binding affinity to target proteins, making it a valuable component in the design of novel therapeutic agents.
Recent studies have highlighted the importance of optimizing the substituents on the benzoxazepine core to improve pharmacokinetic properties and reduce off-target effects. The bromine atom in this compound not only serves as a handle for further chemical modification but also contributes to its interaction with specific enzymes and receptors. The propenyl group adds another layer of complexity, potentially influencing both solubility and metabolic stability.
The synthesis of 4-bromo-N-(3R*,3R*)-dimethylmorphanolone involves multi-step organic transformations that require careful control of reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzoxazepine ring system efficiently. These methods ensure high yield and purity, which are crucial for subsequent biological testing.
The pharmacological profile of this compound is currently under investigation in several academic and industrial research laboratories. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes implicated in disease pathways. For instance, its ability to modulate the activity of cytochrome P450 enzymes could make it useful in managing drug-drug interactions or in developing new therapeutic strategies for metabolic disorders.
In addition to its potential therapeutic applications, 4-bromo-N-(3R*,3R*)-dimethylmorphanolone may also serve as a valuable tool compound for mechanistic studies. By understanding how this molecule interacts with biological targets at the molecular level, researchers can gain insights into the design principles for more effective drugs. This information can be used to guide the development of next-generation compounds with improved efficacy and safety profiles.
The chemical diversity introduced by the bromine and propenyl substituents allows for extensive structural modifications through techniques such as nucleophilic aromatic substitution or metal-catalyzed coupling reactions. These modifications can be tailored to fine-tune the pharmacological properties of the compound, making it adaptable for various therapeutic indications.
The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and identify potential binding sites on target proteins. These predictions are essential for guiding experimental efforts and optimizing lead compounds before they enter clinical trials.
The future direction of research on 4-bromo-N-(3R*,3R*)-dimethylmorphanolone includes exploring its potential in preclinical models and conducting detailed pharmacokinetic studies. By evaluating its absorption, distribution, metabolism, excretion (ADME) properties, researchers can assess its suitability for further development into a clinical candidate. Collaborative efforts between synthetic chemists and biologists are crucial for advancing this compound through the drug discovery pipeline.
In conclusion, 4-bromo-N-(Z-1-propenyl)-N-(S-methylcyclohexylideneamino)benzamide represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it an exciting candidate for further exploration. As research continues to uncover new therapeutic applications for benzoxazepine derivatives like this one, we can anticipate innovative treatments for various human diseases.
921562-02-9 (4-bromo-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylbenzamide) 関連製品
- 627833-02-7(4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine)
- 133788-85-9(2-Fluoro-6-hydroxy-3-methylbenzoic acid)
- 1807119-04-5(3-Bromo-5-bromomethyl-2-cyanobenzoic acid)
- 2138077-38-8(N-[2-(aminomethyl)pyrimidin-4-yl]-4-nitrobenzene-1-sulfonamide)
- 1806069-11-3(6-Amino-4-chloro-3-(difluoromethyl)-2-hydroxypyridine)
- 957487-87-5(1-(2-chloro-6-fluorophenyl)methyl-5-methyl-3-nitro-1H-pyrazole)
- 1803722-43-1(1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one)
- 689251-97-6((2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid)
- 98489-78-2(2-(dimethylamino)benzene-1-sulfonamide)
- 2227660-94-6((2S)-2-amino-4-(dimethylamino)butan-1-ol)



